molecular formula C10H7ClN2O2 B7950195 Methyl 8-chloro-1,7-naphthyridine-5-carboxylate

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate

Cat. No.: B7950195
M. Wt: 222.63 g/mol
InChI Key: JQSONRMVABTAFW-UHFFFAOYSA-N
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Description

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by their fused pyridine rings, which confer unique chemical properties and biological activities. This compound is primarily used in scientific research and industrial applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-1,7-naphthyridine-5-carboxylate typically involves the reaction of 8-chloro-1,7-naphthyridine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Methyl 8-chloro-1,7-naphthyridine-5-carboxylate can be compared with other naphthyridine derivatives:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 8-chloro-1,7-naphthyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-5-13-9(11)8-6(7)3-2-4-12-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSONRMVABTAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C2=C1C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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